molecular formula C14H15N3O2 B12855354 4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester

4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester

Cat. No.: B12855354
M. Wt: 257.29 g/mol
InChI Key: LBMTYZMIZOGQAH-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Uniqueness

4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester is unique due to its specific substitution pattern and the presence of the pyridinyl group. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)12-11-7-5-9-17(11)16-13(12)10-6-3-4-8-15-10/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

LBMTYZMIZOGQAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2N=C1C3=CC=CC=N3

Origin of Product

United States

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